Calcium (S)-2-amino-3-carboxypropanoate
Overview
Description
Scientific Research Applications
Gene Polymorphisms and Calcium Sensing
Calcium-sensing receptor (CaR) polymorphisms, including A986S, have been studied for their potential influence on calcium homeostasis and conditions like primary hyperparathyroidism (PHPT). However, studies like Cetani et al. (2002) suggest that the A986S CaR polymorphism does not significantly impact the pathogenesis or severity of PHPT or correlate with serum calcium levels in normal subjects Cetani et al., 2002.
Familial Hypocalciuric Hypercalcemia (FBHH) and Calcium Sensing
Research has identified inactivating mutations in the CaR gene associated with FBHH, which affects calcium sensing and homeostasis. Heath et al. (1996) discovered several point mutations that alter amino acids, suggesting these regions of the CaR protein are crucial for its function, possibly in calcium binding and signal transduction Heath et al., 1996.
Autosomal Dominant Hypocalcemia (ADH) and CaSR Mutations
Lienhardt et al. (2000) investigated a novel mutation in the CaSR gene, a large in-frame deletion, causing ADH. This finding expands the understanding of the CaSR gene's role in mineral ion metabolism, suggesting that certain mutations can exert a dominant positive effect on the wild-type CaSR Lienhardt et al., 2000.
Impact of Calcium on Exercise and Bone Metabolism
Studies such as Kohrt et al. (2018) have shown that maintaining serum ionized calcium during exercise can attenuate increases in parathyroid hormone and bone resorption, indicating a complex interplay between calcium levels, physical activity, and bone health Kohrt et al., 2018.
Amino Acids and Calcium Metabolism
Research also indicates that amino acids can significantly influence calcium metabolism and excretion. Bengoa et al. (1983) found that high levels of amino acid infusion during total parenteral nutrition could induce hypercalciuria, potentially contributing to metabolic bone disease Bengoa et al., 1983.
properties
IUPAC Name |
calcium;(2S)-2-amino-4-hydroxy-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Ca/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFAEQCKZBKRLZ-CEOVSRFSSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12CaN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium (S)-2-amino-3-carboxypropanoate | |
CAS RN |
21059-46-1, 39162-75-9 | |
Record name | Calcium L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Calcium dihydrogen di-L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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